Bombyx En and In Homeodomains Are 98.3% Identical, Versus 86.7% for Drosophila Paralogs—Implications for Functional Redundancy and Silk Gland Research
Direct sequence comparison within the Hui et al. (1992) study demonstrates that the homeodomains of Bombyx En and Bombyx In proteins share 59 out of 60 amino acids (98.3% identity), whereas the homeodomains of Drosophila melanogaster En and In share only 52 out of 60 amino acids (86.7% identity) [1]. This 11.6 percentage-point difference indicates that Bombyx engrailed paralogs have retained substantially higher homeodomain sequence identity than their dipteran counterparts, suggesting greater functional overlap between Bombyx En and In in lepidopteran development [1].
| Evidence Dimension | Homeodomain amino acid sequence identity between En and In paralogs within the same species |
|---|---|
| Target Compound Data | Bombyx En vs Bombyx In: 59/60 amino acids identical (98.3%) |
| Comparator Or Baseline | Drosophila melanogaster En vs D. melanogaster In: 52/60 amino acids identical (86.7%) |
| Quantified Difference | 11.6 percentage points higher identity for Bombyx paralogs (98.3% vs 86.7%); Bombyx homeodomains differ by 1 residue, whereas Drosophila homeodomains differ by 8 residues |
| Conditions | Sequence alignment of full homeodomain regions (60 amino acids) from Bombyx mori and Drosophila melanogaster En and In proteins; data from Fig. 4A and accompanying text in Hui et al. (1992) [1] |
Why This Matters
Higher homeodomain conservation between Bombyx En and In implies greater functional redundancy, making Bombyx engrailed a more tractable single-gene perturbation target for silk gland compartmentalization studies compared to Drosophila systems where paralog divergence necessitates dual knock-down.
- [1] Hui, C.C., Matsuno, K., Ueno, K., Suzuki, Y. Molecular characterization and silk gland expression of Bombyx engrailed and invected genes. Proc. Natl. Acad. Sci. USA, 89, 167-171 (1992). PMID: 1346065. View Source
